molecular formula C13H19NO2 B8759901 Tert-butyl 3-(2-aminoethyl)benzoate

Tert-butyl 3-(2-aminoethyl)benzoate

Cat. No.: B8759901
M. Wt: 221.29 g/mol
InChI Key: VEFODRCVLNFLRY-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-aminoethyl)benzoate is a chemical building block of interest in medicinal chemistry and drug discovery. The compound features a benzoate ester protected by a tert-butyl group and a primary amine on the ethyl side chain, making it a versatile intermediate for further synthetic modifications . This compound is primarily valued as a synthetic precursor. The amine group can undergo reactions such as amidation or sulfonation, while the tert-butyl ester can be readily deprotected under acidic conditions to reveal the carboxylic acid, offering a strategic handle for constructing more complex molecules . Researchers may employ it in the synthesis of potential active pharmaceutical ingredients (APIs), combinatorial libraries, or as a scaffold for biochemical probe development. The related salt form, this compound; trifluoroacetic acid, is offered with a typical purity of 95% or higher, ensuring reliability for sensitive chemical transformations . As a key intermediate, its applications are focused on early-stage research, including the exploration of new therapeutic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

tert-butyl 3-(2-aminoethyl)benzoate

InChI

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)11-6-4-5-10(9-11)7-8-14/h4-6,9H,7-8,14H2,1-3H3

InChI Key

VEFODRCVLNFLRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=C1)CCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs of tert-butyl 3-(2-aminoethyl)benzoate, highlighting differences in substituents, synthesis pathways, and applications:

Compound Name Substituents Synthesis Method Yield (%) Key Applications Reference
This compound 2-aminoethyl, tert-butyl ester Hydrazine deprotection in EtOH 80 Intermediate for benzamido derivatives
Tert-butyl 3-aminobenzoate Amino group, tert-butyl ester Direct esterification of 3-aminobenzoic acid N/A Precursor for ureido compounds (e.g., GP7 synthesis)
Tert-butyl 4-bromo-2-fluorobenzoate Bromo, fluoro, tert-butyl ester Halogenation of benzoate precursors N/A Drug candidate intermediates
Tert-butyl 3-((1S,2S)-2-methylcyclobutyl)benzoate Cyclobutyl, tert-butyl ester CuH-catalyzed cyclization N/A Enantioselective synthesis of heterocycles

Physicochemical Properties

  • Molecular Weight and Solubility: this compound (MW ~265.3 g/mol) has higher polarity than tert-butyl 4-bromo-2-fluorobenzoate (MW ~283.1 g/mol) due to the aminoethyl group, improving aqueous solubility .
  • Melting Points: Limited data are available, but tert-butyl 3-aminobenzoate derivatives typically exhibit higher melting points (>100°C) due to hydrogen bonding from the amino group .

Preparation Methods

Reaction Mechanism and Conditions

The direct esterification of 3-(2-aminoethyl)benzoic acid with tert-butanol under acidic catalysis is a straightforward approach. The carboxylic acid reacts with tert-butanol in the presence of concentrated sulfuric acid or HCl, following Fischer esterification principles.

Procedure :

  • Reactants : 3-(2-Aminoethyl)benzoic acid (1.0 equiv), tert-butanol (5.0 equiv), H₂SO₄ (0.1 equiv).

  • Conditions : Reflux at 110°C for 12–24 hours under nitrogen.

  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and column purification (hexane/EtOAC 3:1).

Challenges :

  • The free amine group may protonate under acidic conditions, reducing nucleophilicity and necessitating protection (e.g., Boc or Fmoc).

  • Typical yields range from 45–65% due to competing side reactions.

Transesterification of Methyl 3-(2-Aminoethyl)Benzoate

Catalytic Strategies

Transesterification leverages Lewis acids like boron trifluoride (BF₃) or titanium tetrachloride (TiCl₄) to activate the methyl ester for nucleophilic attack by tert-butanol.

Procedure :

  • Reactants : Methyl 3-(2-aminoethyl)benzoate (1.0 equiv), tert-butanol (10.0 equiv), BF₃·Et₂O (0.05 equiv).

  • Conditions : Stir at 80°C for 8 hours in anhydrous toluene.

  • Workup : Quench with aqueous NaHCO₃, extract with DCM, and purify via silica gel chromatography.

Advantages :

  • Higher yields (70–85%) compared to direct esterification.

  • Compatibility with Boc-protected amines, avoiding side reactions.

Protection-Esterification-Deprotection Sequence

Stepwise Synthesis

This method involves temporary protection of the amine group to prevent undesired interactions during esterification.

Procedure :

  • Protection : Treat 3-(2-aminoethyl)benzoic acid with Boc₂O (1.2 equiv) and DMAP (0.1 equiv) in THF (0°C to RT, 2 hours).

  • Esterification : React Boc-protected acid with tert-butyl chloride (1.5 equiv) and DIPEA (2.0 equiv) in DCM (0°C to RT, 12 hours).

  • Deprotection : Remove Boc group with TFA/DCM (1:1 v/v, 2 hours) to yield the final product.

Key Data :

  • Yield : 78–92% after deprotection.

  • Purity : >95% by HPLC.

tert-Butyl Chloroformate-Mediated Coupling

Activation Strategy

The sodium salt of 3-(2-aminoethyl)benzoic acid reacts with tert-butyl chloroformate to form the ester directly.

Procedure :

  • Reactants : 3-(2-Aminoethyl)benzoic acid (1.0 equiv), NaH (2.0 equiv), tert-butyl chloroformate (1.2 equiv).

  • Conditions : Stir in THF at 0°C for 1 hour, then RT for 6 hours.

  • Workup : Extract with EtOAc, wash with brine, and concentrate.

Efficiency :

  • Yield : 60–75%.

  • Limitation : Requires strict anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Methods

Method Yield (%) Reaction Time (h) Key Advantage Key Limitation
Direct Esterification45–6512–24SimplicityLow yield due to side reactions
Transesterification70–858–10High yield, scalableRequires Lewis acid catalyst
Protection-Deprotection78–9214–16High purity, minimal side reactionsMulti-step synthesis
Chloroformate Coupling60–756–8Rapid activationSensitivity to moisture

Mechanistic Insights and Optimization

  • Acid Catalysis : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by tert-butanol.

  • Lewis Acid Catalysis : BF₃ coordinates with the ester carbonyl, polarizing the C=O bond and accelerating transesterification.

  • Protection Strategies : Boc groups stabilize the amine against protonation, ensuring efficient esterification .

Q & A

Q. What are the key considerations when designing a synthesis pathway for tert-butyl 3-(2-aminoethyl)benzoate?

  • Methodological Answer : Synthesis design should prioritize reagent compatibility, reaction conditions (e.g., temperature, solvent), and protecting group strategies. For tert-butyl esters, carbamate or carbonate intermediates are common. For example, tert-butyl derivatives often utilize Boc (tert-butoxycarbonyl) protection for amines, as seen in analogous syntheses of ethyl 2-(aminomethyl)benzoate derivatives . Reaction optimization may involve adjusting stoichiometry or catalysts (e.g., hydrazine in EtOH for carbamate formation) . Purification typically employs column chromatography or recrystallization, with TLC monitoring for reaction completion .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the tert-butyl group (δ ~1.4 ppm for 9H) and the benzoate aromatic protons. Infrared (IR) spectroscopy identifies ester carbonyl (C=O, ~1720 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functionalities. Mass spectrometry (MS) provides molecular weight validation (e.g., expected m/z for C₁₃H₁₈N₂O₃: ~250.29 g/mol) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Follow standard organic laboratory safety: use fume hoods for volatile solvents, wear PPE (gloves, goggles), and avoid skin contact with amines. Waste disposal must comply with regulations; for example, amine-containing byproducts should be neutralized before disposal . Tert-butyl esters are generally stable but may decompose under strong acids/bases—monitor reactivity during synthesis .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer : Employ Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, hydrazine-mediated carbamate formation in EtOH achieved 80% yield in analogous tert-butyl derivatives by optimizing dropwise addition and stirring duration . Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps. Intermediate purification (e.g., selective crystallization) minimizes side reactions .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Cross-validate using complementary techniques:
  • Contradictory NMR peaks : Use DEPT-135 or HSQC to distinguish overlapping signals (e.g., tert-butyl vs. ethyl groups).
  • Ambiguous MS fragments : High-resolution MS (HRMS) or tandem MS (MS/MS) clarifies fragmentation pathways.
  • IR vs. computational predictions : Compare experimental spectra with density functional theory (DFT)-simulated vibrational modes .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

  • Methodological Answer : Molecular modeling tools (e.g., Gaussian, ORCA) calculate thermodynamic parameters (ΔG, activation energy) for reaction pathways. For example, assess the stability of the tert-butyl group under acidic conditions via Mulliken charge distribution or frontier molecular orbital (FMO) analysis. Solvent effects can be modeled using COSMO-RS to predict solubility and reaction rates .

Q. What experimental approaches validate the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal stability : Heat samples to 40–60°C and monitor decomposition via HPLC or GC-MS.
  • Light sensitivity : Expose to UV-Vis light and track degradation products.
  • Humidity tests : Store at 75% relative humidity and assess hydrolysis of the ester group using ¹H NMR .

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